BMS-585248 (C₂₂H₁₈FN₇O₃; molecular weight 447.42 g/mol) is a third-generation human immunodeficiency virus type 1 (HIV-1) attachment inhibitor developed by Bristol-Myers Squibb [1] [6]. This small-molecule compound targets the viral envelope glycoprotein gp120, blocking the earliest stage of HIV-1 entry into host CD4⁺ T-cells [3] [8]. Characterized by its 4-fluoro-6-azaindole core heterocyclic structure, BMS-585248 emerged from systematic optimization of earlier compounds to overcome limitations in potency, serum protein binding, and pharmacokinetics that hindered previous candidates [6] [7]. Its discovery represented a significant advancement in mechanistically novel antiretroviral agents, with preclinical studies demonstrating sub-nanomolar antiviral activity against diverse HIV-1 strains [3].
Role in HIV-1 Entry Inhibition Strategies
BMS-585248 specifically inhibits the attachment of HIV-1 virions to host cells by competitively binding to gp120, thereby preventing its interaction with the CD4 receptor [1] [8]. This mechanism disrupts the initial step of viral entry before fusion or coreceptor engagement occurs [7]. Unlike fusion inhibitors or coreceptor antagonists, attachment inhibitors target the viral envelope protein rather than host cell components, minimizing off-target effects [9].
The compound exhibits exceptional in vitro potency, with EC₅₀ values of 0.8 nM against HIV-1 BRU in MT-2 cells in serum-free conditions and 2.3 nM in the presence of human serum—demonstrating significant resilience to serum protein binding [1]. In pseudotype infectivity assays using U87 cells expressing CD4/CCR5, BMS-585248 maintained potent activity (IC₅₀ < 5 nM) against diverse HIV-1 envelopes [1] [3]. This broad-spectrum activity stems from its targeted binding to a conserved region of gp120 near the CD4 interaction interface [7].
Table 1: Antiviral Activity Profile of BMS-585248
Assay System | Viral Strain/Construct | EC₅₀/IC₅₀ | Conditions |
---|
MT-2 cells | HIV-1 BRU | 0.8 nM | Serum-free |
MT-2 cells | HIV-1 BRU | 2.3 nM | With human serum |
U87MG-CD4/CCR5 | HIV-1 pseudovirus (M33) | <5 nM | 72-hour incubation |
In vivo (rat model) | Pharmacokinetic exposure | AUC: 8064 nM·h | Oral administration (5 mg/kg) |
Pharmacokinetic studies in male rats revealed favorable properties, including high oral bioavailability and sustained plasma exposure. After a 5 mg/kg oral dose, BMS-585248 achieved an area under the curve (AUC) of 8,064 nM·h, significantly exceeding levels required for antiviral efficacy [1] [6]. At higher doses (15-200 mg/kg), plasma concentrations increased dose-proportionally without saturation, indicating predictable absorption and distribution [1]. The compound's molecular design specifically mitigates oxidative metabolism pathways that limited earlier analogs, contributing to extended half-life in vivo [6] [7].
Classification Within the Pyrroloaryl and Pyrroloheteroaryl Pharmacophore Family
BMS-585248 belongs to the pyrroloheteroaryl class of antiretroviral agents, characterized by fused pyrrole-heteroaromatic ring systems that enable precise targeting of viral proteins [3] [6]. Its core structure features a 4-fluoro-7-(1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine scaffold linked to a benzoylpiperazine moiety through a glyoxamide bridge [6] [8]. This architecture evolved from earlier HIV attachment inhibitors through strategic structural optimizations:
Core Heterocycle Progression: First-generation inhibitor BMS-378806 featured a simpler indole core. Subsequent replacement with a 4-fluoro-6-azaindole (pyrrolopyridine) in BMS-488043 improved gp120 binding affinity and metabolic stability. BMS-585248 retains this optimized core but introduces a triazole substituent at the C7 position [6] [7].
Southern Sector Linkage Strategy: Unlike failed northern-sector modifications (e.g., BMS-378806 derivatives linked at the azaindole C4 position), BMS-585248 positions the 1,2,3-triazole extension at the C7 position (southern sector). This preserves critical interactions with gp120's Phe43 cavity while enabling optimal binding geometry [2] [6].
Table 2: Structural Evolution of Pyrroloheteroaryl HIV Attachment Inhibitors
Compound | Core Structure | C4 Substituent | C7 Substituent | Key Properties |
---|
BMS-378806 | Indole | -NH₂ | None | First-gen; moderate serum shift |
BMS-488043 | 4-Fluoro-6-azaindole | -NH₂ | None | Improved potency; clinical candidate |
BMS-585248 | 4-Fluoro-6-azaindole | -F | 1,2,3-Triazol-1-yl | Sub-nM potency; minimal serum shift; optimized PK |
The C7 triazole substituent adopts a coplanar conformation with the azaindole core, facilitating critical hydrogen-bonding interactions with gp120 residues Asp113 and Ser375 [3] [6]. This conformation is stabilized by intramolecular electronic effects rather than steric constraints, allowing high-affinity binding without inducing conformational changes that trigger immune evasion [6]. Molecular modeling confirms that the triazole nitrogen atoms form water-mediated contacts with gp120's conserved bridging sheet domain—a feature absent in earlier inhibitors [3].
Structure-activity relationship (SAR) studies demonstrated that small heteroaromatic groups (especially five-membered rings like triazole) at C7 maximize potency by maintaining coplanarity and electronic complementarity with the gp120 binding pocket [6] [8]. Bulkier substituents or non-aromatic groups reduce activity >100-fold by disrupting this optimized geometry [3]. The 4-fluoro atom further enhances binding through hydrophobic interactions and reduced metabolic clearance compared to chloro or methoxy analogs [6].
Future directions include prodrug development (e.g., amminium salts) to enhance aqueous solubility while preserving the core pharmacophore [6]. The molecule’s distinct mechanism also supports exploration in combination therapies with other entry inhibitors or broadly neutralizing antibodies [2] [9].